molecular formula C19H14N2OS B2818071 4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 313550-14-0

4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2818071
CAS No.: 313550-14-0
M. Wt: 318.39
InChI Key: JLLRJFBVQKEVHR-UHFFFAOYSA-N
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Description

4-Methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a benzamide derivative featuring a naphtho[2,1-d][1,3]thiazole ring system with a Z-configuration at the thiazol-2-ylidene moiety.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-12-6-8-14(9-7-12)18(22)21-19-20-16-11-10-13-4-2-3-5-15(13)17(16)23-19/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLRJFBVQKEVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a naphtho[2,1-d][1,3]thiazole moiety linked to a benzamide structure. The synthesis typically involves multi-step organic reactions, including the reaction of 2-aminobenzothiazole with appropriate reagents to form the desired product. Key steps in the synthesis process include careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity.

Anticancer Activity

Research indicates that compounds with similar structures to 4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide exhibit significant anticancer properties. These compounds often function by inhibiting specific enzymes or modulating receptor activity involved in tumor growth. In vitro studies have shown that such thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Antibacterial Properties

The compound's potential as an antibacterial agent is also noteworthy. Thiazole-containing compounds have been documented to demonstrate activity against various bacterial strains. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Data Tables

Here are some summarized findings regarding the biological activities of similar thiazole derivatives:

Compound Activity Target Reference
Compound AAnticancerApoptosis induction
Compound BAntibacterialCell wall synthesis inhibition
Compound CAntifungalErgosterol biosynthesis

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Case Study 1: Anticancer Efficacy
    • Objective : Evaluate the anticancer effects on human breast cancer cell lines.
    • Findings : The compound demonstrated a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.
    • : Suggests potential for development as an anticancer therapeutic agent.
  • Case Study 2: Antibacterial Activity
    • Objective : Assess antibacterial properties against Escherichia coli.
    • Findings : Showed significant inhibition of bacterial growth at low concentrations.
    • : Indicates possible use as an antibacterial treatment option.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications Reference
4-Methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide Naphtho[2,1-d][1,3]thiazole 4-methylbenzamide C₂₁H₁₆N₂OS Potential anti-HIV activity
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Dihydrothiazole 2-methoxyphenyl, 4-phenyl C₂₄H₂₀N₂O₂S Crystallographically characterized (R = 0.038)
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Thiazole Coumarin (2-oxo-2H-chromen-3-yl) substituent C₂₀H₁₄N₂O₃S Enhanced lipophilicity
(2E)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide Naphthothiazole + thiophene Thiophene-propenamide C₁₉H₁₄N₂OS₂ Commercial availability (research use)
4-Cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide Naphthothiazole + propargyl 4-cyanobenzamide, propargyl group C₂₂H₁₅N₃OS High reactivity due to alkyne moiety

Key Observations:

  • Core Structure Impact: The naphthothiazole core (vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., 4-cyano in ) may improve metabolic stability. Bulky substituents (e.g., coumarin in ) increase steric hindrance, affecting binding pocket accessibility. Propargyl or thiophene groups () introduce sites for further functionalization or modulate electronic properties.

Crystallographic and Physicochemical Properties

  • The target compound’s naphthothiazole core likely adopts a planar conformation, as seen in dihydrothiazole analogs (torsional angles: −170.98° to 177.76° ).
  • Increased lipophilicity (logP ~3.5 estimated) compared to phenyl-substituted analogs (logP ~2.8) may improve membrane permeability but reduce aqueous solubility.

Biological Activity

4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives and exhibits various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a naphtho[2,1-d][1,3]thiazole moiety linked to a benzamide group. The synthesis typically involves multi-step organic reactions that include the preparation of the thiazole core and subsequent modifications to introduce the benzamide group.

Synthesis Overview

  • Starting Materials : The synthesis often begins with commercially available precursors such as 2-aminobenzothiazole.
  • Reagents : Common reagents include acetic anhydride and various coupling agents.
  • Characterization : The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown potent effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivityReference
This compoundAntimicrobial
Similar Thiazole DerivativesAntibacterial against MRSA

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells by activating caspase pathways. For instance, a related thiazole derivative was shown to upregulate caspase 3 expression in hepatocellular carcinoma cells .

The mechanisms by which this compound exerts its biological effects are hypothesized to involve:

  • Enzyme Inhibition : Compounds with thiazole structures often act as enzyme inhibitors. For example, they may inhibit acetylcholinesterase or other enzymes involved in disease processes .
  • Receptor Modulation : The compound may interact with specific receptors or proteins within cellular pathways that regulate cell survival and proliferation.

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives:

  • Study on Antimicrobial Activity :
    • A series of thiazole derivatives were tested against various bacterial strains. Results showed that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Study on Anticancer Effects :
    • In vitro studies demonstrated that thiazole-containing compounds could induce apoptosis in cancer cell lines through caspase activation .

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